Clovoxamine
説明
Clovoxamine is an antidepressant and anxiolytic drug . It acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), with little affinity for the muscarinic acetylcholine, histamine, adrenergic, and serotonin receptors . The compound is structurally related to fluvoxamine .
Synthesis Analysis
Clovoxamine and the internal standard fluvoxamine are extracted into ethyl acetate from plasma at pH 12, back-extracted into phosphoric acid, and hydrolyzed at 90 degrees C to form ketone derivatives, which are then re-extracted into hexane for injection into the chromatograph .Molecular Structure Analysis
Clovoxamine has a molecular formula of C14H21ClN2O2 . Its average mass is 284.782 Da and its monoisotopic mass is 284.129150 Da .Chemical Reactions Analysis
Clovoxamine and the internal standard fluvoxamine are extracted into ethyl acetate from plasma at pH 12, back-extracted into phosphoric acid, and hydrolyzed at 90 degrees C to form ketone derivatives, which are then re-extracted into hexane for injection into the chromatograph .Physical And Chemical Properties Analysis
Clovoxamine has a density of 1.1±0.1 g/cm3, a boiling point of 387.8±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 76.7±0.5 cm3, 4 H bond acceptors, 2 H bond donors, and 9 freely rotating bonds .科学的研究の応用
Antidepressant Efficacy
Clovoxamine, known for inhibiting the neuronal uptake of both serotonin and noradrenaline, has been examined for its antidepressant efficacy. A study comparing clovoxamine with doxepin in depressed patients over four weeks found that both drugs had comparable antidepressant efficacy. Notably, clovoxamine showed a potential special degree of efficacy in patients with more severe depressive illnesses (Lodge & Freeman, 1986).
Electrocardiographic Effects
Research on the electrocardiographic effects of clovoxamine, particularly in patients with depressive illness but without cardiovascular disease, indicated no significant changes in various ECG intervals. This suggests that clovoxamine has no clinically important effects on the ECG when given in therapeutic doses to patients free from serious physical disease (Goldie & Edwards, 1989).
Influence on Sleep Parameters
A study focusing on the action of clovoxamine on the sleep parameters of patients suffering from primary depressive illness showed that treatment with clovoxamine resulted in an increase to normal values of paradoxical sleep latency, improved sleep efficiency, and decreased wake time. Importantly, paradoxical sleep was not suppressed by clovoxamine, which is a notable finding (Minot, Crocq, Roussel, & Marie-cardine, 1985).
Biochemical Effects in Rats
In animal studies, clovoxamine has shown to have a dual action in blocking the reuptake of both noradrenaline and serotonin. Chronic administration of clovoxamine in rats led to a decrease in the functional beta-adrenergic receptor coupled c-AMP response and down-regulation of the number of 5-HT2 receptors in the frontal cortex. These biochemical effects support the antidepressant activity of clovoxamine (Bradford, Tulp, & Schipper, 1987).
Pharmacokinetics in Clinical Trials
The elimination kinetics of clovoxamine were determined in a preliminary clinical trial involving depressed patients. The study provided insights into the steady-state plasma concentrations and the mean half-life of cloclovoxamine, which are essential for planning dosage regimens and monitoring therapeutic blood levels according to kinetic principles. The findings suggested variability in clinical response could be associated with atypical clovoxamine kinetics (Hurst, Jones, Wright, & Jarboe, 1983).
Autonomic Effects in Volunteers
A study compared the autonomic effects of clovoxamine with placebo, imipramine, and amitriptyline in healthy volunteers. It found that dose-related autonomic effects were observed with all three active drugs, but at a 50-mg dose, clovoxamine was not distinguishable from placebo. This indicates that clovoxamine has less impact on autonomic functions compared to other antidepressants at certain dosages (Wilson, Rasmussen, Vause, & Manov, 1988).
Interaction with Alcohol and Psychomotor Performance
Research assessing the effects of clovoxamine and mianserin, both alone and in combination with ethanol, on human psychomotor performance showed that clovoxamine neither differed significantly from placebo nor increased alcohol effects. This indicates a potential safety profile of clovoxamine in scenarios involving alcohol consumption (Strömberg & Mattila, 1987).
Antidepressant or Anxiolytic?
A study exploring whether clovoxamine functions primarily as an antidepressant or an anxiolytic found no significant differences in total depression scores between clovoxamine and placebo groups. However, there was a significant difference in favor of clovoxamine in anxiety scales, raising questions about the specificity of action of clovoxamine as an antidepressant or an anxiolytic (Edwards & Goldie, 1992).
将来の方向性
特性
IUPAC Name |
2-[(E)-[1-(4-chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2/c1-18-10-3-2-4-14(17-19-11-9-16)12-5-7-13(15)8-6-12/h5-8H,2-4,9-11,16H2,1H3/b17-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPVSQRPGBUFKM-SAPNQHFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCC(=NOCCN)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCC/C(=N\OCCN)/C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501023903 | |
Record name | Clovoxamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501023903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clovoxamine | |
CAS RN |
54739-19-4 | |
Record name | Clovoxamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54739-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clovoxamine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054739194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clovoxamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501023903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLOVOXAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I22J7RY2A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。